(S)-3-Hydroxyisobutyric Acid Potassium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium salts are generally soluble in water and have various uses in different fields . They can be used in the food industry, in pharmaceuticals, and in agriculture .

Synthesis Analysis

The synthesis of potassium salts often involves the reaction of a potassium compound with an acid or another salt . The exact method would depend on the specific compounds involved.Molecular Structure Analysis

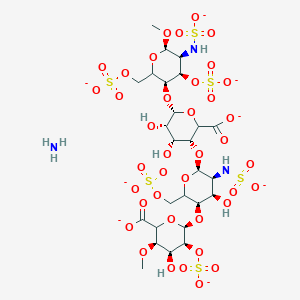

The molecular structure of a potassium salt would typically consist of potassium ions (K+) and the corresponding anions of the acid involved . The exact structure would depend on the specific acid used.Chemical Reactions Analysis

Potassium salts can participate in various chemical reactions. For example, they can act as a source of potassium ions in solution . The exact reactions would depend on the specific salt and the conditions.Physical And Chemical Properties Analysis

Potassium salts are typically white, crystalline solids that are soluble in water . They may have a salty taste . The exact properties would depend on the specific salt.Applications De Recherche Scientifique

Metabolic Studies

- Isolation and Identification in Urine : This compound has been isolated from the urine of rats loaded with sodium isobutyrate, indicating its role in metabolic processes (Amster & Tanaka, 1979).

- Metabolism in Vivo : Studies on rats show that (S)-3-Hydroxyisobutyric Acid is involved in the metabolism of isobutyrate. Its synthesis and degradation pathways have been explored in detail (Amster & Tanaka, 1980).

Biochemical Analysis

- Capillary Electrophoresis : This compound aids in the capillary electrophoretic separation of cations, proving useful in analytical chemistry (Koberda et al., 1992).

Biocatalytic Synthesis

- Synthesis of Methacrylic Acid : It is an intermediate in the biosynthesis of methacrylic acid. Its biocatalytic synthesis involves aldolase-catalyzed reactions and is significant in chemical engineering (Česnik et al., 2019).

Pathophysiology

- Inborn Error of Valine Metabolism : 3-Hydroxyisobutyric aciduria is a disorder of valine metabolism, with clinical implications like ketoacidosis and chronic lactic acidemia (Ko et al., 1991).

- Effect on Energy Metabolism in Brain : This compound inhibits key enzymes of energy metabolism in the cerebral cortex, which may contribute to neurodegeneration in patients affected by 3-hydroxyisobutyric aciduria (Viegas et al., 2008).

Phenotypic Heterogeneity

- Variability in Clinical Phenotype : Studies indicate phenotypic heterogeneity within a single family for 3-hydroxyisobutyric aciduria, suggesting diverse underlying genetic and metabolic mechanisms (Shield et al., 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

Numéro CAS |

1402163-95-4 |

|---|---|

Formule moléculaire |

C₄H₇KO₃ |

Poids moléculaire |

142.19 |

Synonymes |

3-Hydroxy-2-methylpropanoic Acid Potassium Salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)